3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride
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Overview
Description
3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride is a chemical compound with significant importance in various fields of scientific research It is a derivative of cyclohexane, featuring an amino group at the third position, a hydroxyl group at the fourth position, and a carboxylic acid group at the first position, combined with a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride can be achieved through selective transformations of functional groups. One common method involves the Diels-Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate, followed by selective transformations of the resulting enone cycloadduct .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the hydrochloride salt form.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include primary amines.
- Substitution products vary depending on the electrophile used.
Scientific Research Applications
3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in drug development, particularly in designing inhibitors or activators of specific enzymes.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of biochemical pathways.
Comparison with Similar Compounds
1-Amino-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but lacks the hydrochloride salt.
4-Aminocyclohexanecarboxylic acid: Differs in the position of the hydroxyl group.
Cyclohexane-1,3-dicarboxylic acid: Lacks the amino and hydroxyl groups.
Uniqueness: 3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride is unique due to the presence of both amino and hydroxyl groups on the cyclohexane ring, combined with a carboxylic acid group and hydrochloride salt. This unique combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h4-6,9H,1-3,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEDJJDSEBXSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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